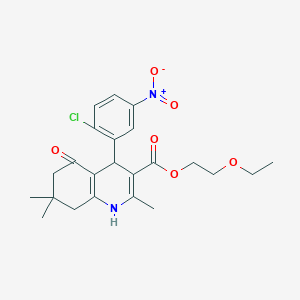
1-(3-methylbenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a pyrazolone derivative that has been found to have various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of MPTP involves its conversion into MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism has been extensively studied in animal models, and it has been found that MPTP causes a significant reduction in dopamine levels and dopaminergic neuron loss in the substantia nigra. MPTP also induces oxidative stress, mitochondrial dysfunction, and neuroinflammation.
Advantages and Limitations for Lab Experiments
MPTP has been widely used as a model for Parkinson's disease in animal studies. One of the advantages of using MPTP as a model is its ability to selectively target dopaminergic neurons, leading to a more specific and reproducible model of Parkinson's disease. However, MPTP has some limitations, such as its inability to replicate all the features of Parkinson's disease, including the presence of Lewy bodies.
Future Directions
There are several future directions for the use of MPTP in scientific research. One of the areas of interest is the development of new therapeutic strategies for Parkinson's disease based on MPTP-induced Parkinsonism. Another area of interest is the use of MPTP as a tool to study the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases. Additionally, the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease is an area of active research.
Conclusion:
In conclusion, MPTP is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological properties. MPTP-induced Parkinsonism has been extensively studied in animal models, and it has been found to cause dopaminergic neuron loss, oxidative stress, and mitochondrial dysfunction. MPTP has advantages and limitations as a model for Parkinson's disease, and there are several future directions for its use in scientific research.
Synthesis Methods
MPTP can be synthesized using various methods. One of the most commonly used methods is the reaction of 3-methylbenzoyl chloride with 3-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction results in the formation of MPTP as a white solid.
Scientific Research Applications
MPTP has been extensively used in scientific research for its various biological and pharmacological properties. One of the most significant applications of MPTP is its use as a dopaminergic neurotoxin. MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans.
properties
IUPAC Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12-6-5-9-14(10-12)16(24)23-17(25,18(19,20)21)11-15(22-23)13-7-3-2-4-8-13/h2-10,25H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJVWZUMKYHATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)

![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)